

Bunaprolast: A Discontinued 5-Lipoxygenase Inhibitor

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Compound of Interest

Compound Name: Bunaprolast

Cat. No.: B1668051

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Bunaprolast (also known as U-66,858) is a novel hydroquinone derivative that was developed by Pfizer Inc. as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. These lipid mediators are significantly involved in inflammatory responses, particularly in respiratory diseases. Despite showing promise in preclinical studies, the development of **Bunaprolast** was ultimately discontinued at the Phase II clinical trial stage for the treatment of asthma.

This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **Bunaprolast**, consolidating the limited publicly available data.

Core Data Summary

| Parameter | Value | Reference |
|---------------------------|---|-----------|
| Drug Name | Bunaprolast | |
| Alternative Name | U-66,858 | [1] |
| Developer | Pfizer Inc. | |
| Mechanism of Action | 5-Lipoxygenase (5-LOX) Inhibitor | [1] |
| Therapeutic Area | Immune System Diseases, Respiratory Diseases | |
| Indication | Asthma (discontinued) | |
| Highest Development Phase | Phase II Clinical Trials | |
| CAS Registry Number | 99107-52-5 | |
| Molecular Formula | C17H20O3 | [1] |

Preclinical Development

Bunaprolast demonstrated inhibitory activity against the 5-lipoxygenase pathway in in vitro and in vivo models.

In Vitro Studies

The primary preclinical data available for **Bunaprolast** comes from a study evaluating its inhibitory effects on the ionophore-induced formation of leukotriene B4 (LTB4) in human whole blood.

Table 1: Inhibition of LTB4 Formation in Human Whole Blood by **Bunaprolast** (U-66,858) and its Metabolite

| Compound | Preincubation Time | IC50 (nmol/L) |
|------------------------------------|--------------------|---------------|
| Bunaprolast (U-66,858) | 1 min | 1080 ± 644 |
| 60 min | 250 ± 85 | |
| U-68,244 (deacetylated metabolite) | 1 min | 820 ± 442 |
| 60 min | 270 ± 79 | |

Data from Robinson C, et al. Agents and Actions, 1994.

The study also noted that **Bunaprolast** exhibited significant inhibition of thromboxane A2 release, suggesting a potential interaction with the cyclooxygenase (CO) pathway.

In Vivo Studies

While specific quantitative data from in vivo animal studies are not readily available in the public domain, it is known that **Bunaprolast** was active in a rhesus monkey model of asthma. This model utilizes monkeys with a naturally occurring allergy to Ascaris antigen to study IgE-mediated cutaneous and respiratory responses.[2] The activity of **Bunaprolast** in this model was a key piece of its preclinical characterization.

Clinical Development and Discontinuation

Bunaprolast advanced to Phase II clinical trials for the treatment of asthma. However, Pfizer discontinued its development. The specific reasons for the discontinuation have not been publicly disclosed but are often related to a lack of efficacy, unfavorable safety profile, or strategic portfolio decisions.

Mechanism of Action: 5-Lipoxygenase Inhibition

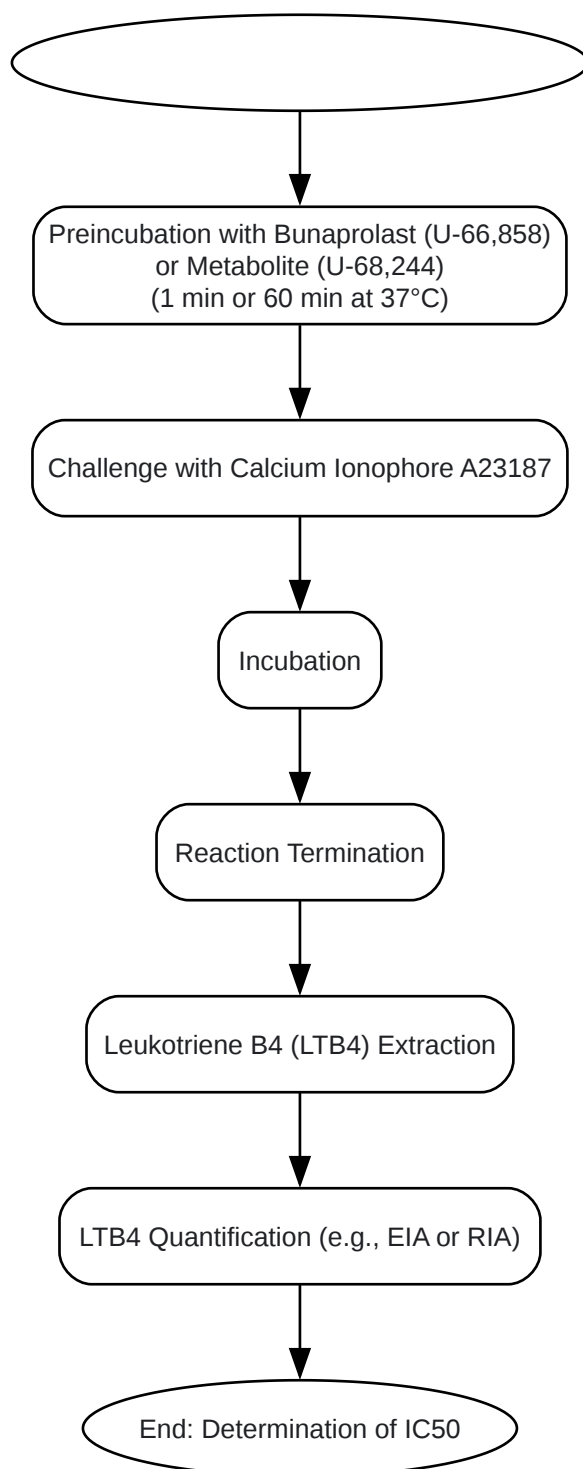
Bunaprolast's therapeutic rationale was based on its ability to inhibit the 5-lipoxygenase enzyme.

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of **Bunaprolast**.

Experimental Protocols

Detailed experimental protocols for the **Bunaprolast** studies are not fully available. However, based on the published abstract, the following methodologies were likely employed.

Human Whole Blood Assay for LTB₄ Inhibition



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Caption: Probable workflow for the human whole blood LTB₄ inhibition assay.

Methodology:

- Blood Collection: Whole blood would be collected from healthy human volunteers.
- Preincubation: Aliquots of whole blood would be preincubated with varying concentrations of **Bunaprolast** (U-66,858) or its deacetylated metabolite (U-68,244) for either 1 or 60 minutes at 37°C.
- Stimulation: Leukotriene synthesis would be initiated by the addition of a calcium ionophore, such as A23187.
- Incubation: The samples would be incubated for a defined period to allow for the production of LTB₄.
- Termination and Extraction: The reaction would be stopped, and LTB₄ would be extracted from the plasma.
- Quantification: The concentration of LTB₄ would be determined using a sensitive immunoassay, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
- Data Analysis: The concentration of the compound that inhibits LTB₄ production by 50% (IC₅₀) would be calculated from the dose-response curves.

Rhesus Monkey Model of Asthma

This in vivo model would involve the following general steps:

- Animal Selection: Rhesus monkeys with a documented natural hypersensitivity to *Ascaris* antigen would be selected.
- Baseline Measurements: Baseline respiratory parameters would be measured.
- Drug Administration: **Bunaprolast** would be administered to the monkeys.

- Antigen Challenge: The monkeys would be challenged with an aerosolized *Ascaris* antigen.
- Post-Challenge Monitoring: Changes in respiratory function (e.g., airway resistance, dynamic compliance) would be monitored to assess the protective effect of the drug against the antigen-induced bronchoconstriction.

Conclusion

Bunaprolast was a promising 5-lipoxygenase inhibitor that showed potent activity in preclinical models of inflammation and asthma. However, its development was halted during Phase II clinical trials. The limited publicly available information prevents a complete understanding of its full development history and the specific reasons for its discontinuation. This guide has synthesized the available data to provide a technical overview for researchers and professionals in drug development.

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References

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